molecular formula C15H19NO B187480 Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- CAS No. 23656-75-9

Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-

Cat. No.: B187480
CAS No.: 23656-75-9
M. Wt: 229.32 g/mol
InChI Key: XJDMKPUUJXVUSW-UHFFFAOYSA-N
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Description

Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-: is an aromatic amine derivative. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound is typically synthesized through the reductive amination of furfural with ammonia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- involves the reductive amination of furfural. This process typically uses ammonia and a reducing agent such as zinc dust in hydrochloric acid. The reaction is carried out at room temperature, followed by the addition of ammonia and sodium hydroxide, and then heating the mixture to 60°C .

Industrial Production Methods: Industrial production of furfurylamine derivatives often involves similar reductive amination processes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

    Furfurylamine: The parent compound with a similar structure but without the methyl and phenethyl substitutions.

    5-Methylfurfurylamine: A derivative with a methyl group on the furan ring.

    2-Furonitrile: The corresponding nitrile derivative.

    Furan-2-ylmethanethiol: The corresponding thiol derivative

Uniqueness: Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- is unique due to its specific substitutions, which confer distinct chemical properties and reactivity. These substitutions can enhance its interactions with biological targets and improve its solubility and stability in various solvents .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-12(10-14-6-4-3-5-7-14)16-11-15-9-8-13(2)17-15/h3-9,12,16H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDMKPUUJXVUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946474
Record name N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23656-75-9
Record name 5-Methyl-N-(1-methyl-2-phenylethyl)-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23656-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IEM 540
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023656759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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